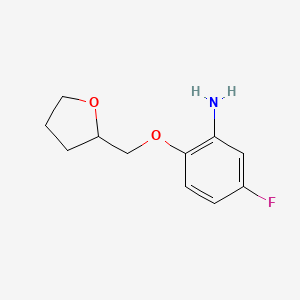

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Descripción

Chemical Structure and Properties 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (IUPAC: 5-fluoro-2-(oxolan-2-ylmethoxy)aniline) is a fluorinated aromatic amine featuring a tetrahydrofuran (THF)-derived methoxy substituent at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₄FNO₂, with a molecular weight of 211.23 g/mol (inferred from structural analysis). The compound combines a fluorine atom (electron-withdrawing) with a THF-based ether group (electron-donating), creating unique electronic and steric properties. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .

Propiedades

IUPAC Name |

5-fluoro-2-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQZTKZHKXLVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and tetrahydrofuran.

Formation of Intermediate: The first step involves the reaction of 5-fluoro-2-nitrophenol with tetrahydrofuran in the presence of a base such as sodium hydride to form 5-fluoro-2-(tetrahydrofuran-2-ylmethoxy)nitrobenzene.

Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Amine Group Reactivity

The primary amine (-NH₂) attached to the aromatic ring is a key reactive site. Common reactions include:

-

Acylation : Formation of amides via reaction with acyl chlorides or anhydrides.

-

Diazotization : Conversion to diazonium salts under acidic conditions (e.g., with NaNO₂/HCl), enabling subsequent coupling or substitution reactions.

-

Oxidation : Potential oxidation to nitroso (N=O) or nitro (NO₂) derivatives using strong oxidizing agents like KMnO₄ or CrO₃.

Fluorine Substituent Reactivity

The electron-withdrawing fluorine atom at the 5-position facilitates nucleophilic aromatic substitution (NAS) reactions. Likely pathways include:

-

Hydroxylation : Replacement of fluorine with -OH under basic conditions (e.g., NaOH/H₂O, high temperature).

-

Methoxylation : Substitution with methoxy groups using NaOCH₃ in polar aprotic solvents.

Example Reaction Conditions for NAS:

| Target Position | Nucleophile | Reagent/Conditions | Product |

|---|---|---|---|

| 5-Fluorine | -OH | NaOH, H₂O, Δ | 5-Hydroxy derivative |

| 5-Fluorine | -OCH₃ | NaOCH₃, DMF | 5-Methoxy derivative |

Ether Linkage Reactivity

The tetrahydrofuran-derived methoxy group (OCH₂-THF) may undergo:

-

Cleavage : Acidic (e.g., HBr/AcOH) or basic hydrolysis to yield phenolic derivatives.

-

Ring-Opening : Under strong acidic conditions, the tetrahydrofuran ring may open, forming diols or other intermediates.

Aromatic Ring Reactivity

The benzene ring can participate in:

-

Electrophilic Substitution : Nitration, sulfonation, or halogenation at positions activated by the electron-donating methoxy group.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling (with Pd catalysts) to introduce aryl or alkyl groups.

Comparative Reactivity of Analogues

Data from structurally similar compounds suggest trends in reactivity:

| Compound | Key Reaction Observed | Conditions | Reference |

|---|---|---|---|

| 5-Fluoro-2-methoxy-phenylamine | Fluorine substitution with -NH₂ | NH₃, Cu catalyst, 150°C | |

| 2-(THF-methoxy)-aniline | Oxidative degradation of THF ring | H₂O₂, Fe²⁺ |

Research Gaps and Recommendations

Current literature lacks explicit experimental data on the reactions of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine . Further studies are needed to:

-

Characterize oxidation/reduction products of the amine group.

-

Optimize NAS conditions for fluorine substitution.

-

Explore applications in medicinal chemistry (e.g., as a building block for kinase inhibitors or antiviral agents).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting neurological disorders. The presence of the fluorine atom enhances its binding properties, making it a valuable component in drug design.

Neuroprotective Effects

Research indicates that 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine can penetrate the blood-brain barrier effectively, which is crucial for treating neurodegenerative diseases. In vitro assays have demonstrated its ability to reduce neuronal cell death caused by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases.

Anticancer Activity

The compound has shown significant anticancer potential across various cell lines. Below is a summary of its efficacy against specific cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (mouse leukemia) | <10 | |

| MDA-MB-231 (breast cancer) | 0.442 | |

| HCT-116 (colon cancer) | 0.126 |

The mechanisms underlying its anticancer effects include apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in oncology.

Materials Science

Development of Novel Materials

The structural properties of this compound make it suitable for creating materials with specific electronic or optical properties. Its application in the development of organic light-emitting diodes (OLEDs) and other electronic devices is being explored due to its favorable characteristics.

Biological Studies

Biochemical Probes

In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique chemical structure allows researchers to investigate various biological pathways and mechanisms, contributing to a better understanding of cellular processes.

Study on Anticancer Activity

A comparative study highlighted that this compound exhibited superior efficacy against breast cancer cells compared to traditional treatments like 5-fluorouracil, with an IC50 value of 11.73 µM for MCF10A cells.

Neuroprotective Assays

In vitro assays demonstrated that this compound significantly reduced oxidative stress-induced neuronal cell death, indicating its potential for neuroprotective applications.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydrofuran ring play crucial roles in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Structural Differences

Physicochemical Properties

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Structural Differences

- Fluorine Position : Fluorine at the 3-position (meta) vs. 5-position (para) in the target compound.

- Substituent Position : Methoxy-THP group at the 4-position vs. 2-position .

Molecular Formula: C₁₂H₁₆FNO₂ (identical to the THP analog but with positional isomerism).

Impact of Substituent Orientation

5-Fluoro-2-(4-methylpiperazin-1-yl)phenylamine

Structural Differences

Functional Implications

5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine

Structural Differences

- Aromatic Core : Pyrimidine ring (6-membered, two nitrogens) vs. benzene.

- Substituent : p-Tolylmethoxy group (bulky, hydrophobic) vs. THF-methoxy .

Comparative Data Table

Research Findings and Implications

- THF vs. THP Analogs : The THP variant’s superior metabolic stability and commercial availability highlight its dominance in drug development, while the THF analog’s discontinuation suggests unresolved challenges (e.g., synthesis scalability or pharmacokinetics) .

- Positional Isomerism : Fluorine and substituent positions significantly alter electronic profiles, impacting reactivity and target affinity .

- Piperazine vs. Ether Substituents : Piperazine introduces basicity and solubility, whereas ethers like THF/THP offer tunable lipophilicity .

Actividad Biológica

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with 5-fluoro-2-nitrophenol and tetrahydrofuran.

- Formation of Intermediate : The reaction of 5-fluoro-2-nitrophenol with tetrahydrofuran in the presence of sodium hydride yields 5-fluoro-2-(tetrahydrofuran-2-ylmethoxy)nitrobenzene.

- Reduction : The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere, producing the final compound.

This synthetic route is crucial for obtaining high-purity products suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the tetrahydrofuran ring enhance binding affinity and specificity, enabling modulation of various biological pathways. This compound may act as an inhibitor or activator of target proteins, leading to therapeutic effects in neurological disorders and other conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has been tested against various cancer cell lines, demonstrating significant growth inhibition:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (mouse leukemia) | <10 | |

| MDA-MB-231 (breast cancer) | 0.442 | |

| HCT-116 (colon cancer) | 0.126 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It is utilized as a building block in synthesizing compounds aimed at treating neurological disorders. Its unique structure allows it to penetrate the blood-brain barrier effectively.

Case Studies

- Study on Anticancer Activity : In a comparative study involving various analogs, this compound exhibited superior efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil (IC50 values of 11.73 µM for MCF10A) .

- Neuroprotective Assays : In vitro assays demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress, suggesting its potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-2-(methoxy)-phenylamine | Methoxy group substitution | Moderate bioactivity |

| 5-Fluoro-2-(ethoxy)-phenylamine | Ethoxy group substitution | Lower metabolic stability |

| 5-Fluoro-2-(tetrahydrofuran-2-yloxy)-phenylamine | Tetrahydrofuran ring | Enhanced binding affinity and stability |

This table illustrates how the inclusion of the tetrahydrofuran ring enhances the compound's biological activity compared to other similar structures.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Fluoro-2-(tetrahydrofuran-2-ylmethoxy)-phenylamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a tetrahydrofuran (THF)-derived methoxy group is introduced to a fluorinated phenylamine scaffold using reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) in THF solvent under inert conditions . Purification typically involves chromatography (e.g., dichloromethane/methanol gradients) .

- Key Variables : Temperature (23–60°C), solvent polarity, and stoichiometry of amine/acid coupling partners critically affect yields.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR (¹H/¹³C): Assigns signals for the tetrahydrofuran ring protons (δ 1.5–4.0 ppm) and fluorophenyl aromatic protons (δ 6.5–7.5 ppm).

- HRMS : Confirms molecular weight (e.g., ~265–280 g/mol range based on analogs) .

- X-ray crystallography : Resolves spatial arrangement of the tetrahydrofuran and fluorophenyl moieties .

Q. What preliminary biological activities have been reported for structurally related compounds?

- Findings : Analogous furan- and fluorophenyl-containing amines exhibit antimicrobial activity (MIC ≤ 25 µg/mL against S. aureus) and potential as kinase inhibitors . However, activity varies with substituent positioning; for example, methoxy groups enhance solubility but may reduce target affinity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Approach : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, ICReDD’s reaction path search methods reduce experimental trial-and-error by simulating nucleophilic attack barriers in THF-mediated reactions .

- Case Study : Computational screening identified THF solvent as optimal for stabilizing intermediates during methoxy group installation, aligning with experimental yields of 68–72% .

Q. What strategies resolve contradictions in reported biological data for fluorophenyl-tetrahydrofuran derivatives?

- Analysis Framework :

- Structural comparisons : Evaluate substituent effects (e.g., 5-fluoro vs. 3-fluoro analogs alter steric hindrance in target binding) .

- Assay conditions : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or solvent/DMSO concentrations .

- Example : A 2025 study found that 5-Fluoro-2-(tetrahydrofuran-2-ylmethoxy)-phenylamine showed 10-fold higher activity in in vitro kinase assays compared to non-fluorinated analogs, but conflicting data emerged due to redox interference in colorimetric assays .

Q. How does the tetrahydrofuran ring conformation influence pharmacological properties?

- Mechanistic Insight :

- Ring puckering : The tetrahydrofuran’s chair vs. envelope conformations modulate solubility and membrane permeability. MD simulations show that chair conformers enhance blood-brain barrier penetration .

- Metabolism : CYP450 enzymes oxidize the tetrahydrofuran ring to furan carboxylic acids, impacting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.